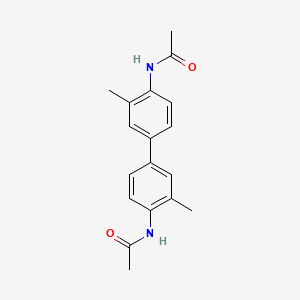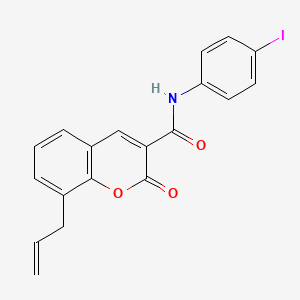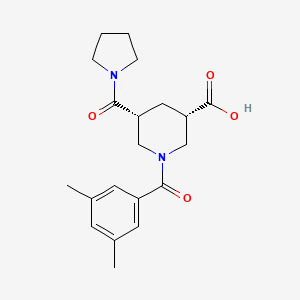![molecular formula C17H26N2O B5387875 N-[4-(butan-2-yl)phenyl]-2-methylpiperidine-1-carboxamide](/img/structure/B5387875.png)
N-[4-(butan-2-yl)phenyl]-2-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butan-2-yl)phenyl]-2-methylpiperidine-1-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of piperidine carboxamides and is characterized by the presence of a piperidine ring substituted with a butan-2-yl group on the phenyl ring and a methyl group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-methylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(butan-2-yl)aniline with 2-methylpiperidine-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
- N-(2-methylpentan-2-yl)pyridin-3-amine
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-methylpiperidine-
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-13(2)15-8-10-16(11-9-15)18-17(20)19-12-6-5-7-14(19)3/h8-11,13-14H,4-7,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGZNYYRVGGBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,4-dichlorophenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5387825.png)
![5-[(4-phenylazepan-1-yl)carbonyl]-2,3'-bipyridine](/img/structure/B5387838.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5387844.png)
![[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 5-chloro-2-methoxybenzoate](/img/structure/B5387854.png)

![2-(Benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B5387872.png)
![1-(2-chlorophenyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine](/img/structure/B5387874.png)
![2-(3,4-DIMETHYLPHENOXY)-1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE](/img/structure/B5387879.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5387893.png)

![1H-indol-2-yl-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5387903.png)
